2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide
Description
2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide is a synthetic compound that features an indole moiety, which is a significant structure in medicinal chemistry due to its presence in many bioactive molecules. The compound’s structure includes a trifluoromethyl group, which often enhances the biological activity and metabolic stability of pharmaceuticals.
Properties
IUPAC Name |
2,2-dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methylindol-3-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O/c1-15(2,3)14(22)20-13(16(17,18)19)11-9-21(4)12-8-6-5-7-10(11)12/h5-9,13H,1-4H3,(H,20,22)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDZNWDEBNAYDW-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(C1=CN(C2=CC=CC=C21)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)N[C@@H](C1=CN(C2=CC=CC=C21)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it more effective in its biological activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
2,2,2-Trifluoroethylamine: Contains the trifluoromethyl group but lacks the indole moiety.
N-Methylindole: Similar indole structure but without the trifluoromethyl group.
Uniqueness
2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide is unique due to the combination of the indole moiety and the trifluoromethyl group, which together enhance its biological activity and stability. This makes it a valuable compound for research and potential pharmaceutical applications.
Biological Activity
2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
The molecular formula for this compound is . The compound features a trifluoroethyl group and an indole moiety, which are known to influence its biological properties.
Research indicates that compounds with similar structures often interact with various biological targets. For instance, the presence of the indole ring suggests potential interactions with serotonin receptors or other neuroactive pathways. The trifluoroethyl group may enhance lipophilicity and improve membrane permeability, potentially leading to increased bioactivity.
In Vitro Studies
Studies have shown that this compound exhibits significant anti-inflammatory properties. For example, it has been tested against tumor necrosis factor-alpha (TNFα) inhibitors. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that this compound adheres to Lipinski's rule of five, indicating favorable pharmacokinetic properties .
Case Studies
A notable study focused on the compound's ability to inhibit TNFα signaling pathways in human retinal pigment epithelial cells. The results demonstrated that at concentrations of 10 µM and above, there was a marked reduction in TNFα-induced vascular endothelial growth factor (VEGF) secretion, which is crucial for pathological ocular neovascularization .
Data Table: Biological Activity Overview
| Activity | Concentration Tested | Effect Observed |
|---|---|---|
| TNFα Inhibition | 10 µM | Significant reduction in VEGF secretion |
| Cytotoxicity | Up to 50 µM | No cytotoxic effects observed |
| Receptor Binding Affinity | N/A | Potential interaction with serotonin receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
